molecular formula C10H10N4 B13601743 2-(1h-Pyrazol-1-yl)benzimidamide

2-(1h-Pyrazol-1-yl)benzimidamide

Cat. No.: B13601743
M. Wt: 186.21 g/mol
InChI Key: RGIFNBLPKRYMQL-UHFFFAOYSA-N
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Description

2-(1h-Pyrazol-1-yl)benzimidamide is a heterocyclic compound that features both a pyrazole and a benzimidazole moiety

Preparation Methods

The synthesis of 2-(1h-Pyrazol-1-yl)benzimidamide typically involves the condensation of pyrazole-4-carbaldehydes with ortho-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method is efficient and yields the desired product in good quantities. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1h-Pyrazol-1-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or benzimidazole rings, using reagents such as halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include chloro(trimethyl)silane, pyridine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1h-Pyrazol-1-yl)benzimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1h-Pyrazol-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(1h-Pyrazol-1-yl)benzimidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which allows for unique interactions with biological targets and diverse chemical reactivity.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-pyrazol-1-ylbenzenecarboximidamide

InChI

InChI=1S/C10H10N4/c11-10(12)8-4-1-2-5-9(8)14-7-3-6-13-14/h1-7H,(H3,11,12)

InChI Key

RGIFNBLPKRYMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)N2C=CC=N2

Origin of Product

United States

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